[(2-Nitrophenyl)imino](triphenyl)phosphorane
Description
(2-Nitrophenyl)iminophosphorane is a phosphorus-containing compound featuring a triphenylphosphorane backbone conjugated with an imino group substituted with a 2-nitrophenyl moiety. This structure combines the electron-withdrawing nitro group with the nucleophilic phosphorane system, making it a versatile reagent in organic synthesis, particularly in Staudinger-type reactions and heterocycle formation . The 2-nitrophenyl group enhances stability and influences reactivity by modulating electronic effects, which is critical in reactions involving carbonyl compounds or azides .
Properties
IUPAC Name |
(2-nitrophenyl)imino-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N2O2P/c27-26(28)24-19-11-10-18-23(24)25-29(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFZNJWVHYJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329792 | |
| Record name | NSC158469 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31706-27-1 | |
| Record name | NSC158469 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC158469 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)iminophosphorane typically involves the reaction of triphenylphosphine with 2-nitroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the imino linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While the industrial production methods for (2-Nitrophenyl)iminophosphorane are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)iminophosphorane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The imino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can lead to a variety of substituted imino derivatives.
Scientific Research Applications
Coordination Chemistry
(2-Nitrophenyl)iminophosphorane serves as a ligand in coordination complexes. The phosphorane's ability to donate electron density through its nitrogen and phosphorus atoms makes it suitable for forming stable complexes with various metal ions. These complexes can exhibit unique catalytic properties and reactivity patterns, useful in synthetic chemistry.
Organic Synthesis
The compound is utilized as a reagent in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic Substitution: The imino group can undergo nucleophilic substitution reactions, enabling the formation of diverse substituted derivatives.
- Oxidation and Reduction Reactions: The nitrophenyl group can be oxidized to yield nitroso or nitro derivatives, while reduction can produce amino derivatives. These transformations are valuable for synthesizing complex organic molecules .
Medicinal Chemistry
Research is ongoing into the potential medicinal applications of (2-Nitrophenyl)iminophosphorane. Its ability to interact with biological targets suggests it may have therapeutic properties, particularly as:
- Antibacterial Agents: Compounds derived from phosphoranes have shown promise as antibacterial agents due to their ability to disrupt bacterial cell functions.
- Anticancer Drugs: Investigations into its efficacy against cancer cells are underway, focusing on its mechanism of action at the molecular level .
Case Studies and Research Findings
Recent studies have highlighted the versatility of (2-Nitrophenyl)iminophosphorane in various applications:
- Catalytic Studies: Research indicates that complexes formed with this phosphorane exhibit unique catalytic properties that enhance reaction rates and selectivity in organic transformations .
- Biological Activity Assessments: Preliminary data suggest that derivatives of (2-Nitrophenyl)iminophosphorane may inhibit specific enzymes related to bacterial growth, showing potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)iminophosphorane involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The nitrophenyl group can also participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to structurally analogous iminophosphoranes to highlight substituent effects on reactivity and stability:
Reactivity in Staudinger-Type Reactions
- (2-Nitrophenyl)iminophosphorane: Reacts selectively with activated carbonyl compounds (e.g., benzaldehyde derivatives) to form imines and triphenylphosphine oxide. The nitro group stabilizes transition states via resonance, improving yield compared to non-nitro analogs .
- Azaazulenyl Derivatives : Require elevated temperatures (>125°C) or catalysts (Pd(OAc)₂) for reactivity, indicating lower inherent nucleophilicity .
- Fluorenylidene Analogs : Steric hindrance from the fused ring system limits participation in standard Staudinger reactions, favoring niche applications in materials chemistry .
Spectroscopic Characteristics
- Imino Proton NMR Shifts: The 2-nitrophenyl group induces a downfield shift (~10–12 ppm for ¹H NMR) due to electron withdrawal, distinct from electron-donating substituents (e.g., ethoxycarbonyl: ~8–9 ppm) .
- Phosphorus-31 NMR: The nitro group reduces electron density at phosphorus, shifting ³¹P signals upfield compared to non-nitro derivatives .
Biological Activity
(2-Nitrophenyl)iminophosphorane is a compound of significant interest in the field of organophosphorus chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, drawing from various research studies and case analyses.
- Chemical Formula : CHNOP
- Molecular Weight : 334.30 g/mol
- Structure : The compound features a phosphorane center bonded to a triphenyl group and an imino group with a nitrophenyl substituent.
Antimicrobial Activity
Research indicates that compounds similar to (2-Nitrophenyl)iminophosphorane exhibit notable antimicrobial properties. For instance, triphenylphosphonium derivatives have shown high cytotoxicity against various cancer cell lines, including HCT116 and MCF-7, as well as antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound Type | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| Triphenylphosphonium Derivatives | Antimicrobial | S. aureus, S. epidermidis | High cytotoxicity and antimicrobial properties |
| (2-Nitrophenyl)iminophosphorane | Anticancer | HCT116, MCF-7 | Cytotoxic effects observed |
Anti-inflammatory Properties
Organophosphorus compounds have been investigated for their anti-inflammatory effects. Studies suggest that similar phosphoranes can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases. The mechanisms often involve the inhibition of specific pathways related to inflammation .
Enzyme Inhibition
(2-Nitrophenyl)iminophosphorane has been noted for its role as an enzyme inhibitor. Organophosphorus compounds generally act as potent inhibitors of various enzymes, including those involved in metabolic pathways. This characteristic is particularly relevant in drug design for conditions where enzyme inhibition is beneficial .
Case Study 1: Synthesis and Cytotoxicity
A study by Grymel et al. focused on synthesizing triphenylphosphonium derivatives linked to natural products like betulin. The synthesized compounds demonstrated enhanced cytotoxicity compared to their parent molecules, indicating that structural modifications can significantly affect biological activity .
Research into the mechanism of action of organophosphorus compounds suggests that their biological activity may stem from their ability to interact with nucleophiles in biological systems. This interaction can lead to the formation of stable adducts with biomolecules, altering their function and leading to therapeutic effects .
Q & A
Q. What is the standard synthetic route for (2-Nitrophenyl)iminophosphorane, and how is purity ensured?
The compound is typically synthesized via a Staudinger-type reaction between a 2-nitrophenyl-substituted azide and triphenylphosphine. For example, a related iminophosphorane was prepared by reacting an azide (0.49 mmol) with triphenylphosphine (0.49 mmol) in anhydrous conditions, followed by silica gel chromatography using petroleum ether/ethyl acetate (7:3) for purification . Purity is confirmed via -NMR and -NMR spectroscopy, with characteristic peaks for aromatic protons (δ 7.42–7.74 ppm) and the imino-phosphorane moiety (δ 161.2 ppm in -NMR) .
Q. Which spectroscopic methods are critical for characterizing (2-Nitrophenyl)iminophosphorane?
Key techniques include:
Q. How does the nitro group influence the compound’s stability during storage?
The 2-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, enhancing stability against hydrolysis. Storage recommendations include refrigeration (0–6°C) in airtight, light-protected containers to prevent decomposition .
Advanced Research Questions
Q. What mechanistic role does (2-Nitrophenyl)iminophosphorane play in heterocyclic synthesis?
The compound acts as a precursor in multi-component reactions to form heterocycles like 1,3,4-oxadiazoles. The nitro group stabilizes intermediates via resonance, while the iminophosphorane moiety facilitates nucleophilic attacks on carbonyl groups. For example, analogous reagents enable the synthesis of thieno[2,3-d]pyrimidinones via cyclization reactions .
Q. How can conflicting literature data on reaction yields be resolved?
Discrepancies often arise from variations in solvent polarity, temperature, or azide/phosphine stoichiometry. Systematic optimization studies (e.g., using Design of Experiments) are recommended. For instance, adjusting the ethyl acetate/petroleum ether ratio in chromatography improved yields from 33% to >50% in related syntheses .
Q. What analytical challenges arise when quantifying (2-Nitrophenyl)iminophosphorane in complex matrices?
Challenges include interference from nitro-containing byproducts and matrix effects. Solutions involve:
Q. How does the nitro substituent’s position (ortho vs. para) affect reactivity in Wittig-type reactions?
The ortho-nitro group in (2-Nitrophenyl)iminophosphorane increases steric hindrance, favoring Z-alkene formation in Wittig reactions. In contrast, para-nitro analogs show higher E-selectivity due to reduced steric effects. This was demonstrated in acrylate ester syntheses, where ortho-substituted aldehydes produced Z/E ratios of 3:1 versus 1:1 for para-substituted analogs .
Methodological Considerations
- Synthetic Optimization : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent phosphorane oxidation .
- Byproduct Management : Monitor for triphenylphosphine oxide (byproduct) via -NMR (δ 25–30 ppm) and remove it via recrystallization .
- Data Validation : Cross-reference NMR assignments with computational models (e.g., DFT calculations) to confirm structural integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
